

Verinurad's Mechanism of Action on URAT1: A Technical Guide

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Compound of Interest

Compound Name: Verinurad

Cat. No.: B611665

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Executive Summary

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. By competitively inhibiting URAT1, **verinurad** effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This mechanism of action positions **verinurad** as a therapeutic agent for hyperuricemia and gout. This technical guide provides an in-depth overview of **verinurad**'s interaction with URAT1, including its binding affinity, the molecular basis of its high potency and selectivity, detailed experimental protocols for its characterization, and its pharmacodynamic effects observed in clinical studies.

Quantitative Data: Verinurad's Interaction with URAT1 and Other Transporters

Verinurad demonstrates high-affinity binding to URAT1 and significant selectivity over other related organic anion transporters (OATs). The following table summarizes the key quantitative parameters of **verinurad**'s inhibitory activity.

Parameter	Value	Transporter	Species	Notes
IC50	25 nM[1][2]	URAT1	Human	In vitro transport activity assay.
150 nM[3][4]	URAT1 (humanized rat)	Human/Rat Chimera	Cryo-electron microscopy construct.	
5.9 µM[1]	OAT4	Human	Demonstrates selectivity over OAT4.	
4.6 µM[1]	OAT1	Human	Demonstrates selectivity over OAT1.	
Ki	6.9 nM[1]	URAT1	Human	Determined by competitive binding assay.
EC50	22 nM[1]	URAT1	Human	In vivo, based on fractional excretion of uric acid (FEUA) in healthy volunteers.

Clinical Pharmacodynamics: Serum Uric Acid Reduction

Clinical trials have demonstrated a dose-dependent reduction in serum uric acid levels with **verinurad** administration.

Study	Verinurad Dose	Mean Percentage Change in sUA from Baseline
Phase II (Study 1)[5]	5 mg	-17.5%
10 mg	-29.1%	
12.5 mg	-34.4%	
Phase II (Study 2)[5]	2.5 mg - 15 mg	-31.7% to -55.8%
Phase I (Single 40 mg dose)[1]	40 mg	Up to 60% reduction

Mechanism of Action: Competitive Inhibition of URAT1

Verinurad functions as a competitive inhibitor of URAT1.[1][2] This means that **verinurad** and uric acid bind to the same site on the transporter. By occupying this binding site, **verinurad** sterically hinders the interaction of uric acid with the transporter, thereby preventing its reabsorption from the renal tubules back into the bloodstream.[1]

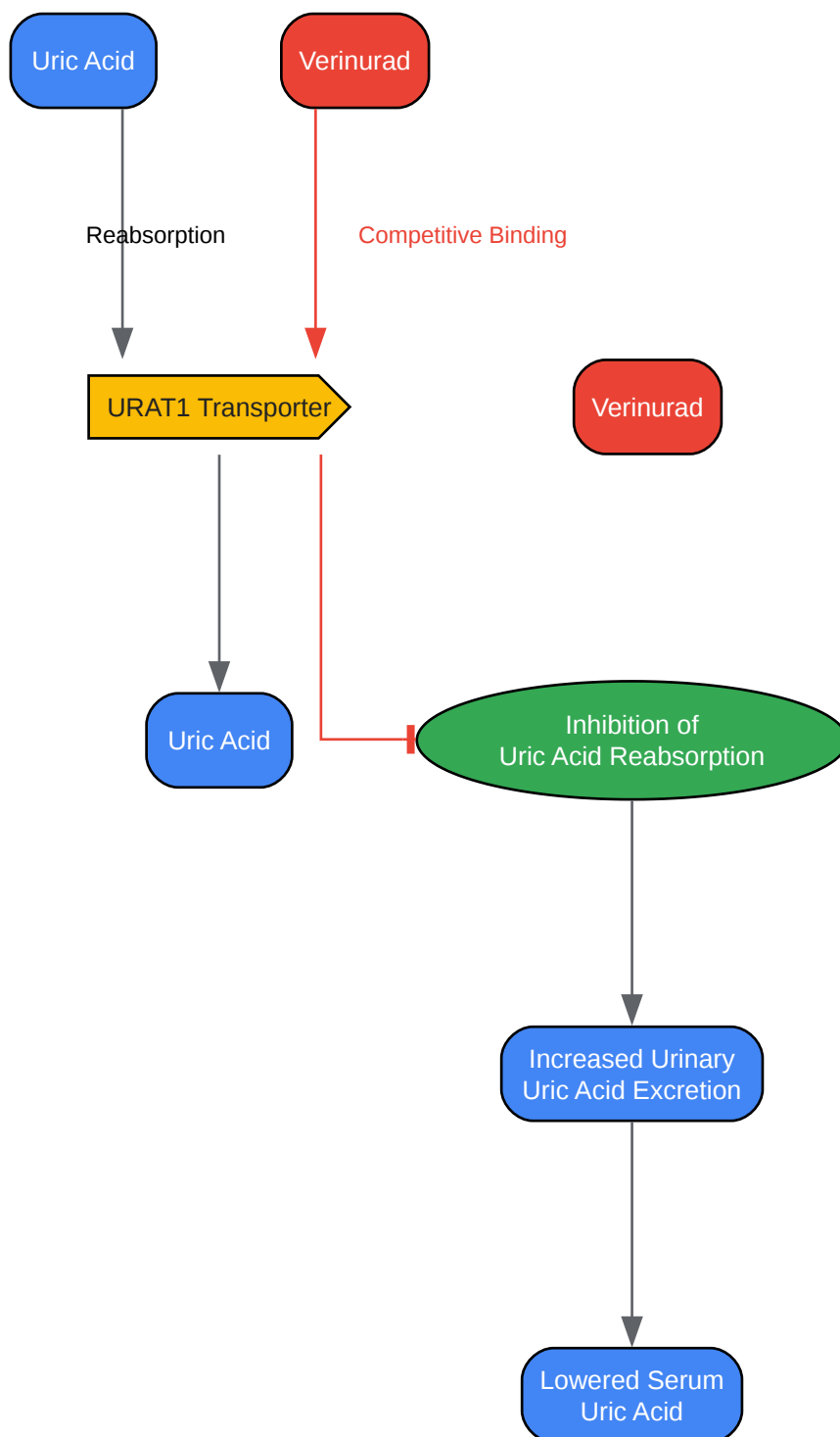
Recent cryo-electron microscopy studies have revealed that **verinurad** binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation.[3] This conformational trapping further contributes to the inhibition of the urate transport cycle.

The high affinity and specificity of **verinurad** for human URAT1 are attributed to its interactions with specific amino acid residues within the transporter's binding pocket. Key residues identified as crucial for high-affinity binding include Cys-32, Ser-35, Phe-365, and Ile-481.[1] The requirement for Cys-32 is noted as a unique feature for **verinurad** compared to other uricosuric agents.[1]

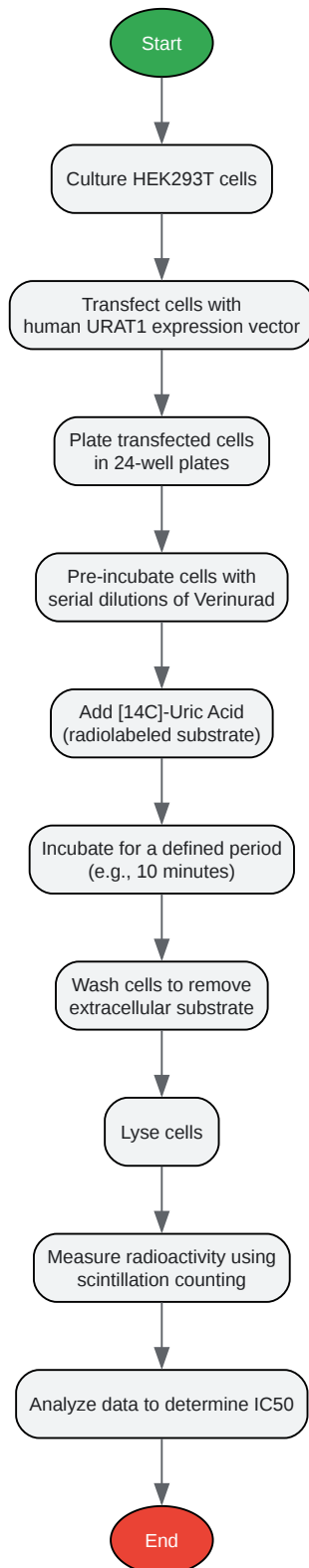
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **verinurad** and a typical experimental workflow for assessing URAT1 inhibition.

Mechanism of Verinurad on URAT1



Experimental Workflow for URAT1 Inhibition Assay

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